molecular formula C13H16N2O4 B1451356 (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid CAS No. 281666-43-1

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1451356
CAS No.: 281666-43-1
M. Wt: 264.28 g/mol
InChI Key: ZQGCSLSUFLMTOP-QWRGUYRKSA-N
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Description

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both an amino group and a benzyloxycarbonyl-protected carboxyl group, makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Carboxylic Acid: The carboxylic acid group is introduced through various methods, such as oxidation or hydrolysis.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2S,4S) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid: is similar to other chiral amino acid derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in the synthesis of chiral drugs and as a precursor for more complex molecules.

Properties

IUPAC Name

(2S,4S)-4-amino-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCSLSUFLMTOP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660815
Record name (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281666-43-1
Record name (4S)-4-Amino-1-[(benzyloxy)carbonyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
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(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

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